molecular formula C10H8ClN3O2 B10966837 1-(3-Chlorophenyl)-3-(1,2-oxazol-3-yl)urea

1-(3-Chlorophenyl)-3-(1,2-oxazol-3-yl)urea

Cat. No.: B10966837
M. Wt: 237.64 g/mol
InChI Key: DICPEBIRKHIIBT-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-N’-(3-ISOXAZOLYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both chlorophenyl and isoxazolyl groups in its structure suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-N’-(3-ISOXAZOLYL)UREA typically involves the reaction of 3-chlorophenyl isocyanate with 3-isoxazolylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is isolated by filtration or chromatography.

Industrial Production Methods

On an industrial scale, the production of N-(3-CHLOROPHENYL)-N’-(3-ISOXAZOLYL)UREA may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Purification steps such as recrystallization or distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-N’-(3-ISOXAZOLYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted urea compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-N’-(3-ISOXAZOLYL)UREA involves its interaction with specific molecular targets. The chlorophenyl and isoxazolyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLOROPHENYL)-N’-(3-PYRIDYL)UREA
  • N-(3-CHLOROPHENYL)-N’-(3-THIAZOLYL)UREA
  • N-(3-CHLOROPHENYL)-N’-(3-TRIAZOLYL)UREA

Uniqueness

N-(3-CHLOROPHENYL)-N’-(3-ISOXAZOLYL)UREA is unique due to the presence of the isoxazolyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(1,2-oxazol-3-yl)urea

InChI

InChI=1S/C10H8ClN3O2/c11-7-2-1-3-8(6-7)12-10(15)13-9-4-5-16-14-9/h1-6H,(H2,12,13,14,15)

InChI Key

DICPEBIRKHIIBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NOC=C2

solubility

10.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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